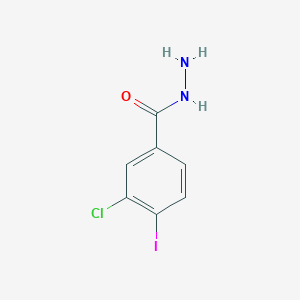![molecular formula C8H8N4S B13676831 1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)
1-(Benzo[d]thiazol-6-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]thiazol-6-yl)guanidine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-6-yl)guanidine typically involves the reaction of benzothiazole derivatives with guanidine. One common method is the reaction of 2-aminobenzothiazole with cyanamide under acidic conditions to form the desired guanidine derivative . Another approach involves the use of thiourea and 2-chlorobenzothiazole in the presence of a base to yield the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzo[d]thiazol-6-yl)guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Benzo[d]thiazol-6-yl)guanidine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d]thiazol-6-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. In antimicrobial studies, it disrupts the cell membrane integrity of pathogens, leading to cell death.
Comparación Con Compuestos Similares
1-(Benzo[d]thiazol-6-yl)guanidine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Investigated for its antioxidant and anti-inflammatory activities.
Uniqueness: this compound stands out due to its unique guanidine moiety, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C8H8N4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-6-yl)guanidine |
InChI |
InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-6-7(3-5)13-4-11-6/h1-4H,(H4,9,10,12) |
Clave InChI |
ZJBPGCPDBLEULA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=C(N)N)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




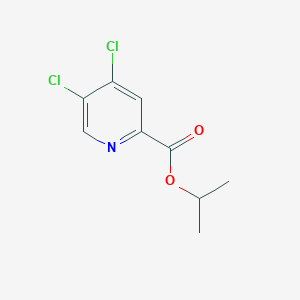
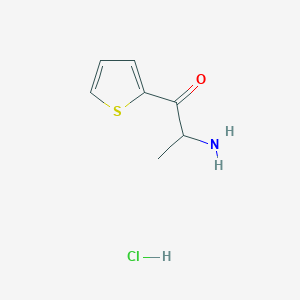
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
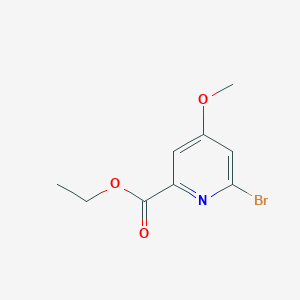
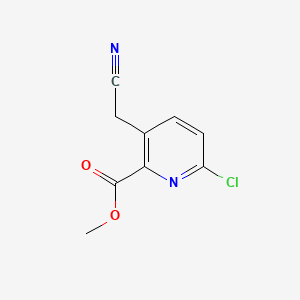
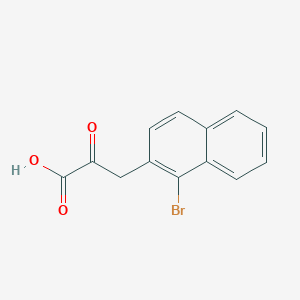
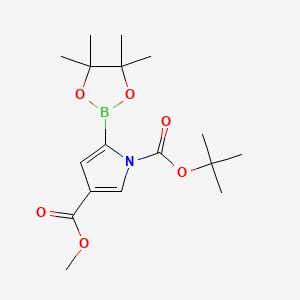
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)

